molecular formula C17H16N2O3S B185470 Ethyl 4-(benzoylcarbamothioylamino)benzoate CAS No. 69165-46-4

Ethyl 4-(benzoylcarbamothioylamino)benzoate

Cat. No.: B185470
CAS No.: 69165-46-4
M. Wt: 328.4 g/mol
InChI Key: UGLKNRLHRREZKD-UHFFFAOYSA-N
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Description

Ethyl 4-(benzoylcarbamothioylamino)benzoate is a chemical compound with the molecular formula C17H16N2O3S and a molecular weight of 328.4 g/mol. This compound is known for its unique structure, which includes a benzoylcarbamothioylamino group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Ethyl 4-(benzoylcarbamothioylamino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 4-(benzoylcarbamothioylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(benzoylcarbamothioylamino)benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzoylcarbamothioylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(benzoylcarbamothioylamino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A precursor in the synthesis of this compound, known for its use as a local anesthetic.

    Benzocaine: Another local anesthetic with a similar structure, used in various medical applications.

    Procaine: A compound with a similar benzoate ester structure, used as a local anesthetic in medical procedures.

The uniqueness of this compound lies in its benzoylcarbamothioylamino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-(benzoylcarbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-22-16(21)13-8-10-14(11-9-13)18-17(23)19-15(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLKNRLHRREZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351751
Record name ethyl 4-[(benzoylcarbamothioyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69165-46-4
Record name NSC176376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176376
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-[(benzoylcarbamothioyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-(3-BENZOYL-2-THIOUREIDO)-BENZOATE
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